Navigating the Energetic Landscape: A Technical Guide to the Thermodynamic Stability of 5H-benzo[a]phenoxazin-5-one Isomers
Navigating the Energetic Landscape: A Technical Guide to the Thermodynamic Stability of 5H-benzo[a]phenoxazin-5-one Isomers
For Immediate Release
[City, State] – In the intricate world of drug discovery and materials science, the thermodynamic stability of a molecule is a critical determinant of its potential efficacy, shelf-life, and overall viability. This in-depth technical guide focuses on the 5H-benzo[a]phenoxazin-5-one scaffold, a core structure in various pharmacologically active agents, to explore the methodologies for assessing the thermodynamic stability of its isomers. This document serves as a vital resource for researchers, scientists, and drug development professionals, providing both theoretical foundations and practical, field-proven insights.
Introduction: The Significance of Isomeric Stability
The arrangement of atoms within a molecule, or its isomerism, can have profound effects on its physical, chemical, and biological properties. For a compound like 5H-benzo[a]phenoxazin-5-one, which and its derivatives have been explored as potential antiviral and antitumor agents, understanding the relative thermodynamic stability of its various isomers is paramount.[1][2] A more stable isomer will exist in a lower energy state, which can influence its reactivity, solubility, and ultimately, its interaction with biological targets.[3][4] This guide will delve into the computational and experimental workflows essential for characterizing this fundamental property.
Computational Approaches to Predicting Thermodynamic Stability
Computational chemistry provides a powerful, non-invasive means to predict the relative stabilities of isomers before undertaking potentially complex and costly syntheses. Density Functional Theory (DFT) has emerged as a robust method for these predictions, offering a good balance between accuracy and computational cost.[5][6][7]
The Rationale Behind DFT Calculations
DFT calculations are used to determine the electronic structure of a molecule, from which its total energy can be derived.[5][6] By comparing the calculated total energies of different isomers, we can infer their relative thermodynamic stabilities. The isomer with the lowest total energy is predicted to be the most stable.[8] Factors such as aromaticity, intramolecular interactions (e.g., hydrogen bonding), and steric strain all contribute to the overall energy and can be effectively modeled using DFT.[9][10]
Step-by-Step Protocol for DFT-Based Stability Prediction
-
Structure Generation: Generate 3D structures of all relevant 5H-benzo[a]phenoxazin-5-one isomers.
-
Geometry Optimization: Perform a geometry optimization for each isomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[5][7] This step locates the minimum energy conformation for each isomer.
-
Frequency Calculation: Conduct a frequency calculation on each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This also provides the zero-point vibrational energy (ZPVE).
-
Energy Calculation: Calculate the total electronic energy, including the ZPVE correction, for each isomer.
-
Relative Stability Analysis: Compare the total energies of the isomers. The isomer with the lowest energy is the most thermodynamically stable.
Caption: Workflow for predicting isomer stability using DFT.
Experimental Determination of Thermodynamic Stability
While computational methods are predictive, experimental techniques provide definitive data on the thermodynamic properties of synthesized compounds. Differential Scanning Calorimetry (DSC) and Solution Calorimetry are two powerful and widely used methods in the pharmaceutical industry for this purpose.[11][12]
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[13][14] It can be used to determine the heat of fusion of crystalline isomers, which is related to their lattice energy and, by extension, their stability in the solid state.[15]
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the purified crystalline isomer into a DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Acquisition: Record the heat flow to the sample as a function of temperature.
-
Data Analysis: Integrate the area under the melting endotherm to determine the heat of fusion (ΔHfus). A higher heat of fusion generally indicates a more stable crystal lattice.
Caption: Experimental workflow for DSC analysis.
Solution Calorimetry
Solution calorimetry measures the heat change (enthalpy of solution, ΔHsol) when a solute dissolves in a solvent.[16] By measuring the heats of solution for different isomers in the same solvent, their relative enthalpies in the solid state can be compared. The isomer with the more endothermic (or less exothermic) heat of solution is generally the more stable solid form.[12]
-
Calorimeter Preparation: Equilibrate the solution calorimeter containing a known volume of a suitable solvent to a constant temperature.
-
Sample Introduction: Introduce a precisely weighed amount of the isomer into the solvent.
-
Heat Measurement: Record the temperature change of the solution until thermal equilibrium is re-established.
-
Enthalpy Calculation: Calculate the enthalpy of solution from the temperature change and the known heat capacity of the system.
-
Comparative Analysis: Repeat the measurement for all isomers and compare their heats of solution.
Data Synthesis and Interpretation
A comprehensive understanding of the thermodynamic stability of 5H-benzo[a]phenoxazin-5-one isomers is best achieved by integrating computational predictions with experimental data.
| Isomer | Predicted Relative Energy (DFT) (kcal/mol) | Experimental Heat of Fusion (DSC) (kJ/mol) | Experimental Heat of Solution (kJ/mol) |
| Isomer A | 0.00 (Reference) | Data to be populated | Data to be populated |
| Isomer B | +2.5 | Data to be populated | Data to be populated |
| Isomer C | +1.8 | Data to be populated | Data to be populated |
Table 1: A template for summarizing and comparing computational and experimental data for different 5H-benzo[a]phenoxazin-5-one isomers. The data presented here is illustrative.
Discrepancies between predicted and experimental results can often provide deeper insights into the factors governing stability, such as the influence of crystal packing forces which are not always fully captured by gas-phase DFT calculations.
Implications for Drug Development
The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute. A more stable isomeric form is generally preferred as it is less likely to convert to a less active or more toxic form during manufacturing, storage, or in vivo.
Caption: Relationship between thermodynamic stability and drug development outcomes.
Conclusion
The determination of the thermodynamic stability of 5H-benzo[a]phenoxazin-5-one isomers is a multi-faceted process that benefits from a synergistic combination of computational and experimental methodologies. By leveraging the predictive power of DFT and the empirical accuracy of calorimetric techniques, researchers can make informed decisions in the selection of lead candidates for drug development and other applications, ultimately leading to safer and more effective products.
References
-
Nabati, M., & Mahkam, M. (2016). DFT Study of the Six-Membered Heterocyclic SinN6-nHn (n = 0-6): Stability and Aromaticity. Organic Chemistry Research, 2(1), 70-80. [Link]
-
Bambrough, S., et al. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. PubMed, 21(10), 1465-74. [Link]
-
Ishihara, M., et al. (2007). Quantitative Structure-Cytotoxicity Relationship Analysis of Phenoxazine Derivatives by Semiempirical Molecular-Orbital Method. Anticancer Research, 27(6B), 3975-81. [Link]
-
Labcompare. (n.d.). Pharmaceutical Calorimeters. [Link]
-
Gaisford, S. (2005). Application of Solution Calorimetry in Pharmaceutical and Biopharmaceutical Research. Current Pharmaceutical Biotechnology, 6(3), 215-22. [Link]
-
Valgimigli, L., et al. (2017). Phenoxazine: A Privileged Scaffold for Radical-Trapping Antioxidants. The Journal of Organic Chemistry, 82(19), 10119-10133. [Link]
-
Bhansali, K. G., & Kook, A. M. (1993). Synthesis and Characterization of a Series of 5H-Benzo[a]phenoxazin-5-one Derivatives as Potential Antiviral/Antitumor Agents. HETEROCYCLES, 36(6), 1239. [Link]
-
Bhansali, K. G., & Kook, A. M. (1993). SYNTHESIS AND CHARACTERIZATION OF A SERIES OF 5H-BENZOM- PHENOXAZIN-%ONE DERIVATIVES AS POTENTIAL ANTIVIRALIANTITUMOR AGENTS. HETEROCYCLES, 36(6), 1239-1249. [Link]
-
Ghiasi, R., & Abedi, H. (2018). A DFT quest for effects of fused rings on the stability of remote N-heterocyclic carbenes. ResearchGate. [Link]
-
Gaisford, S., et al. (2004). Solution calorimetry as a tool for investigating drug interaction with intestinal fluid. International Journal of Pharmaceutics, 282(1-2), 1-8. [Link]
-
Sadhu, D., & Mitra, B. (2023). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. ResearchGate. [Link]
-
Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330-336. [Link]
-
Gaisford, S. (2012). Application and use of isothermal calorimetry in pharmaceutical development. Thermochimica Acta, 532, 1-13. [Link]
-
Boudechiche, N., et al. (2017). DFT study of nitrogenated heterocycles of six and seven links. Bulgarian Chemical Communications, 49(1), 169-176. [Link]
-
Reddit user M9Thirty5. (2018). [Spoiler] AAMC FL3 C/P #9. Reddit. [Link]
-
Pop, R., et al. (2015). A DFT Study on the Stability and Aromaticity of Heterobenzenes Containing Group 15 Elements. Heteroatom Chemistry, 26(3), 206-214. [Link]
-
HyperChem. (n.d.). Relative Stability of Isomers. [Link]
-
Cunningham, B., et al. (2023). DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry, 88(12), 8089-8098. [Link]
-
Ingold, K. U., & Pratt, D. A. (2021). Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design. Chemical Science, 12(31), 10527-10536. [Link]
-
Vivas-Reyes, R., et al. (2013). Thermodynamics of Synthesis of New Phenoxazine Derivatives. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. [Link]
-
Murthy, S. S. N. (1996). Glass formation in organic binary liquids studied using differential scanning calorimetry. Journal of the Chemical Society, Faraday Transactions, 92(19), 3553-3558. [Link]
-
Ferreira, A. F. L., et al. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. Molecules, 28(18), 6689. [Link]
-
Rezaei, B., & Torkzadeh, M. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen. [Link]
-
Singh, R., et al. (2022). Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning. ACS Omega, 7(14), 11849-11858. [Link]
-
NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). [Link]
-
Carta, A., et al. (2002). Antitumor Agents. 1. Synthesis, Biological Evaluation, and Molecular Modeling of 5H-Pyrido[3,2-a]phenoxazin-5-one, a Compound with Potent Antiproliferative Activity. Journal of Medicinal Chemistry, 45(22), 4887-4896. [Link]
-
EPA. (2025). 5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)- Properties. CompTox Chemicals Dashboard. [Link]
-
Reddit user jennawitz. (2018). Isomer thermodynamic stability. Reddit. [Link]
-
University of Cincinnati. (n.d.). experimental thermodynamics volume vii. [Link]
-
PubChem. (n.d.). 5H-benzo(a)phenoxazin-5-one. [Link]
-
Nfor, E. N., et al. (2015). Theoretical Study on the Corrosion Inhibitive Effect of Phenyl and Alkynyl Derivatives of Benzo[a]phenothiazin-5-one and Benzo[a]phenoxazin-5-one Dyes. Der Pharma Chemica, 7(12), 263-273. [Link]
-
Al-Mousawi, S. M., & El-Apasery, M. A. (2022). A review on lawsone-based benzo[a]phenazin-5-ol: synthetic approaches and reactions. Journal of the Iranian Chemical Society, 19(11), 4721-4742. [Link]
Sources
- 1. Synthesis and Characterization of a Series of 5H-Benzo[a]phenoxazin-5-one Derivatives as Potential Antiviral/Antitumor Agents [chooser.crossref.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. DFT Study of the Six-Membered Heterocyclic SinN6-nHn (n = 0-6): Stability and Aromaticity [orgchemres.org]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. pubs.acs.org [pubs.acs.org]
- 8. hypercubeusa.com [hypercubeusa.com]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) A DFT Study on the Stability and Aromaticity of Heterobenzenes Containing Group 15 Elements [academia.edu]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
